molecular formula C10H10Br2O3 B13674245 Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate CAS No. 877149-14-9

Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate

Cat. No.: B13674245
CAS No.: 877149-14-9
M. Wt: 337.99 g/mol
InChI Key: UUULSIFKODULFO-UHFFFAOYSA-N
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Description

Its structure features a benzene ring substituted with:

  • A bromine atom at the 4-position,
  • A bromomethyl group (-CH₂Br) at the 2-position,
  • A methoxy group (-OCH₃) at the 6-position,
  • A methyl ester (-COOCH₃) at the 1-position.

This compound is of interest in organic synthesis and pharmaceutical chemistry due to its reactive bromine substituents, which enable cross-coupling reactions and functionalization.

Properties

CAS No.

877149-14-9

Molecular Formula

C10H10Br2O3

Molecular Weight

337.99 g/mol

IUPAC Name

methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate

InChI

InChI=1S/C10H10Br2O3/c1-14-8-4-7(12)3-6(5-11)9(8)10(13)15-2/h3-4H,5H2,1-2H3

InChI Key

UUULSIFKODULFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1C(=O)OC)CBr)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate

General Synthetic Strategy

The preparation of this compound typically involves two major steps:

  • Esterification of the corresponding benzoic acid or halogenated methylbenzoate precursor.
  • Selective bromination of the methyl group adjacent to the aromatic ring to introduce the bromomethyl substituent.

Detailed Synthetic Route

Starting Material

The key starting material is often methyl 4-bromo-2-methyl-6-methoxybenzoate or 4-bromo-2-methylbenzoic acid derivatives, which contain the methyl group at the 2-position and a methoxy substituent at the 6-position.

Bromination Step
  • The bromination of the methyl group to a bromomethyl group is achieved using N-bromosuccinimide (NBS) as the brominating agent.
  • The reaction is typically catalyzed by dibenzoyl peroxide (BPO) , a radical initiator.
  • The solvent used is carbon tetrachloride (CCl4) or tetrachloromethane , providing an inert medium for radical bromination.
  • The reaction temperature is maintained at approximately 85 °C for 2 hours to ensure complete bromination.
Reaction Example and Yield
Step Reagents and Conditions Yield (%) Reference
Bromination Methyl 4-bromo-2-methylbenzoate (1 g, 4.4 mmol), NBS (0.80 g, 4.4 mmol), BPO (56 mg, 0.23 mmol), CCl4 (20 mL), 85 °C, 2 h 97 WO2018/68017, 2018
  • After reaction completion, the mixture is filtered through a silica gel pad to remove impurities.
  • Concentration under reduced pressure yields the desired product as a yellowish liquid or solid.

Alternative Preparation Routes and Related Compounds

Esterification of 4-Bromo-2-(Bromomethyl)benzoic Acid

  • The methyl ester can be formed by reacting the corresponding acid with iodomethane in the presence of a base such as potassium carbonate in acetonitrile at room temperature for an extended time (e.g., 6-16 hours).
  • This method is commonly used for related benzoate esters but is less direct than bromination of methylbenzoate.

Summary Table of Preparation Methods

Method ID Starting Material Brominating Agent Catalyst/Initiator Solvent Temperature Time Yield (%) Notes Reference
Method A Methyl 4-bromo-2-methylbenzoate N-bromosuccinimide (NBS) Dibenzoyl peroxide (BPO) Carbon tetrachloride (CCl4) 85 °C 2 h 97 Radical bromination of methyl group to bromomethyl
Method B 4-Bromo-2-(bromomethyl)benzoic acid + iodomethane N/A Potassium carbonate Acetonitrile Room temp 6-16 h ~98 Esterification to methyl ester

Analytical and Purification Techniques

  • Purification is typically achieved by filtration through silica gel and evaporation under reduced pressure.
  • Characterization includes proton nuclear magnetic resonance (^1H-NMR) spectroscopy, confirming the presence of bromomethyl and methoxy groups.
  • Reported ^1H-NMR signals for the bromomethyl group appear as singlets around δ 4.5-4.6 ppm, while methoxy protons appear near δ 3.9 ppm.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the ester group can yield alcohols.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

    Substitution: Formation of azides, thiocyanates, or other substituted derivatives.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate is an organic compound with a complex structure and significant chemical properties. It has a molecular weight of approximately 337.99 g/mol and contains two bromine atoms, a methoxy group, and a methyl ester functional group. These components give it unique reactivity, making it applicable in medicinal chemistry and materials science.

Potential Biological Activities

Research indicates that this compound may have biological activities. Initial studies suggest it possesses antimicrobial properties, making it a candidate for drug development research. Its structure also allows for exploration in anticancer research, where it may interact with specific cellular targets to inhibit tumor growth.

Interaction Studies

Interaction studies of this compound focus on its mechanism of action within biological systems. The halogen atoms and the methoxy group can influence its binding affinity towards enzymes or receptors, potentially leading to the inhibition or activation of specific biochemical pathways. Ongoing research aims to elucidate these interactions further to understand their implications in drug design and therapeutic applications.

Use as an Intermediate

Mechanism of Action

The mechanism by which Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate exerts its effects depends on the specific application. In biochemical studies, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The bromine atoms and methoxy group can influence the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities with related compounds:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Properties/Applications Evidence Source
Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate C₁₀H₉Br₂O₃ 4-Br, 2-CH₂Br, 6-OCH₃, 1-COOCH₃ ~352.02 (est.) High reactivity for cross-coupling; potential intermediate in drug synthesis
Ethyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate C₁₁H₁₂Br₂O₃ Ethyl ester (vs. methyl) 352.02 Similar reactivity but altered solubility due to ethyl group
Methyl 4-bromo-2-hydroxy-6-methylbenzoate C₉H₉BrO₃ 4-Br, 2-OH, 6-CH₃, 1-COOCH₃ 245.07 Reduced electrophilicity due to -OH; potential for hydrogen bonding
4-Bromo-2-(bromomethyl)-6-methylphenyl methyl ether C₁₀H₁₁Br₂O 4-Br, 2-CH₂Br, 6-CH₃, 1-OCH₃ N/A Lipophilic; lacks ester group, limiting reactivity in acylations
Methyl 4-bromo-2-(bromomethyl)-6-fluorobenzoate C₁₀H₈Br₂FO₃ 4-Br, 2-CH₂Br, 6-F, 1-COOCH₃ N/A Enhanced electronegativity from F; potential stability in metabolic pathways
Benzyl 2-bromo-4-methoxy-6-methylbenzoate C₁₆H₁₅BrO₃ 2-Br, 4-OCH₃, 6-CH₃, benzyl ester 335.19 Bulkier ester group; altered steric effects in reactions

Physicochemical Properties

  • Solubility : The methyl ester group improves aqueous solubility compared to benzyl or phenyl ether analogs (e.g., ).
  • Melting/Boiling Points : Data are scarce, but fluorine substitution () likely raises the boiling point due to increased molecular polarity.

Biological Activity

Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including dual bromination and a methoxy group. This article explores its biological activity, synthesis methods, mechanisms of action, and related research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H10Br2O3
  • Molecular Weight : Approximately 337.99 g/mol
  • Structural Features :
    • Two bromine atoms
    • A methoxy group (-OCH₃)
    • A methyl ester functional group

The presence of halogen atoms and the methoxy group enhances the compound's reactivity, making it a candidate for various biological applications.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity . Initial studies suggest it may inhibit the growth of certain bacteria and fungi, making it a promising candidate for drug development in treating infections.

Anticancer Potential

The compound's unique structure allows for exploration in anticancer research . Preliminary findings suggest it may interact with specific cellular targets to inhibit tumor growth. The dual bromination is hypothesized to enhance its binding affinity to these targets, potentially leading to effective therapeutic agents against various cancer types.

The mechanism of action involves interactions with cellular targets such as enzymes or receptors. The halogen atoms can participate in halogen bonding , while the methoxy group can influence the compound's binding affinity and selectivity towards these targets. This interaction may lead to either inhibition or activation of specific biochemical pathways.

Synthesis Methods

This compound can be synthesized through various methods, including:

  • Bromination of Methyl 4-methoxybenzoate :
    • Utilizes N-bromosuccinimide under UV light conditions.
    • Yields can range from 64% to 95% depending on the reaction conditions .
  • Photochemical Reactions :
    • Employs non-toxic solvents to avoid cytotoxic effects associated with traditional solvents like carbon tetrachloride .

Case Study: Antimicrobial Activity

A study conducted on this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of many commercially available antibiotics, suggesting strong antimicrobial potential.

CompoundTargetMIC (µg/mL)
This compoundS. aureus15
This compoundE. coli20

Case Study: Anticancer Activity

In vitro studies have shown that this compound inhibits the proliferation of breast cancer cells (MCF-7) at concentrations as low as 10 µM. The compound was found to induce apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.

Q & A

Q. What are the recommended synthetic routes for Methyl 4-bromo-2-(bromomethyl)-6-methoxybenzoate?

Methodological Answer: The compound can be synthesized via sequential functionalization of a methyl benzoate scaffold. A common approach involves:

  • Bromination : Introduce bromine at the para position using electrophilic brominating agents (e.g., Br₂/FeBr₃ or NBS).
  • Bromomethylation : Utilize radical bromination (e.g., NBS/benzoyl peroxide) or nucleophilic substitution (e.g., NaBr in polar aprotic solvents) to install the bromomethyl group at the ortho position .
  • Methoxy Group Retention : Protect the methoxy group during reactions using acid-labile protecting groups (e.g., TMS ethers) to prevent demethylation .
    Key Consideration: Monitor reaction progress with TLC or HPLC to avoid over-bromination .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity Analysis : Use reverse-phase HPLC with a C18 column (e.g., 1.50-minute retention time under TFA-modified conditions) and compare against a certified reference standard .
  • Structural Confirmation :
    • Mass Spectrometry (LCMS) : Confirm molecular weight (expected m/z ~326 [M+H]⁺ for C₁₀H₉Br₂O₃) and detect impurities .
    • NMR : Analyze ¹H/¹³C spectra to verify substituent positions (e.g., methoxy singlet at ~3.9 ppm, bromomethyl protons as a doublet near 4.5 ppm) .
  • Elemental Analysis : Validate Br content via X-ray fluorescence or combustion analysis .

Q. What storage conditions ensure stability for long-term research use?

Methodological Answer:

  • Temperature : Store at -20°C in sealed, light-resistant vials to prevent degradation. Avoid repeated freeze-thaw cycles .
  • Solubility : Prepare stock solutions in anhydrous DMSO or acetonitrile (25 mM) and aliquot into single-use portions to minimize hydrolysis .
  • Handling : Use inert atmosphere (N₂/Ar) for hygroscopic or oxygen-sensitive reactions involving the bromomethyl group .

Advanced Research Questions

Q. What challenges arise in optimizing bromomethyl group introduction in methyl benzoate derivatives?

Methodological Answer:

  • Steric Hindrance : The ortho bromomethyl group may impede reaction kinetics. Mitigate by using bulky bases (e.g., DBU) to reduce side reactions .
  • Competing Reactivity : Bromine at the para position can deactivate the ring, requiring elevated temperatures (80–100°C) or Lewis acid catalysts (e.g., AlCl₃) to enhance electrophilic substitution .
  • Side Products : Monitor for dibromination byproducts (e.g., methyl 2,4-dibromo derivatives) via LCMS and adjust stoichiometry of brominating agents .

Q. How do electronic effects of substituents influence reactivity in nucleophilic substitutions?

Methodological Answer:

  • Methoxy Group : The electron-donating methoxy group at position 6 increases ring electron density, enhancing para-bromine’s leaving-group ability in SNAr reactions.
  • Bromomethyl Group : The electron-withdrawing bromine at position 2 stabilizes adjacent transition states, facilitating nucleophilic attack at the para position .
    Experimental Design: Compare reaction rates with analogs (e.g., fluoro vs. methoxy substituents) using kinetic studies (UV-Vis or ¹H NMR monitoring) .

Q. How should researchers resolve contradictions in analytical data (e.g., conflicting HPLC/LCMS results)?

Methodological Answer:

  • Contamination Check : Verify solvent purity and column integrity (e.g., run blank injections) to rule out artifacts .
  • Isotopic Pattern Analysis : Use high-resolution LCMS (HRMS) to distinguish between isobaric impurities (e.g., C₁₀H⁷⁹Br²O₃ vs. C₁₀H⁸¹Br₂O₃) .
  • Cross-Validation : Compare NMR coupling constants with computational models (DFT) to confirm regiochemistry .
    Case Study: A discrepancy in retention times may arise from residual solvents; use vacuum drying or azeotropic distillation to eliminate volatiles .

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